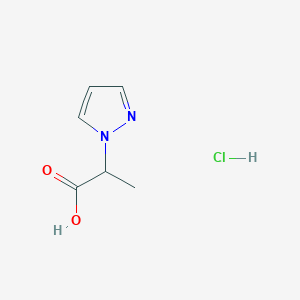

2-(1H-pyrazol-1-yl)propanoic acid hydrochloride

Descripción

2-(1H-Pyrazol-1-yl)propanoic acid hydrochloride is an organic compound featuring a pyrazole ring attached to the second carbon of propanoic acid, with a hydrochloride counterion. Its molecular formula is C₆H₇ClN₂O₂ (molecular weight: 174.59 g/mol). This compound is primarily utilized as a pharmaceutical intermediate due to the pyrazole moiety’s versatility in medicinal chemistry. Pyrazole derivatives are known for their bioactivity, including anti-inflammatory and antimicrobial properties.

Propiedades

IUPAC Name |

2-pyrazol-1-ylpropanoic acid;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O2.ClH/c1-5(6(9)10)8-4-2-3-7-8;/h2-5H,1H3,(H,9,10);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEYHZPBLBXWJJA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)N1C=CC=N1.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-pyrazol-1-yl)propanoic acid hydrochloride typically involves the cyclocondensation of appropriate precursors. One common method is the reaction of acetylenic ketones with hydrazine derivatives in the presence of a suitable catalyst . The reaction is usually carried out in ethanol under reflux conditions to yield the desired pyrazole derivative.

Industrial Production Methods

Industrial production of 2-(1H-pyrazol-1-yl)propanoic acid hydrochloride may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, the purification process may involve recrystallization or chromatography techniques to obtain high-purity products .

Análisis De Reacciones Químicas

Types of Reactions

2-(1H-pyrazol-1-yl)propanoic acid hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives with different functional groups.

Reduction: Reduction reactions can convert the compound into its reduced forms, such as hydrazine derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like alkyl halides. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield pyrazole carboxylic acids, while substitution reactions can produce various substituted pyrazole derivatives .

Aplicaciones Científicas De Investigación

The compound exhibits several biological activities that make it a candidate for therapeutic applications:

- Anti-inflammatory Effects : Research indicates that this compound can modulate inflammatory pathways, potentially reducing the levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages.

- Antimicrobial Properties : Preliminary studies suggest significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for various strains are summarized in the table below.

| Bacterial Strain | MIC (µM) |

|---|---|

| Staphylococcus aureus | 4.69 |

| Escherichia coli | 8.33 |

| Bacillus subtilis | 5.64 |

| Enterococcus faecalis | 11.29 |

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory study, the effectiveness of 2-(1H-pyrazol-1-yl)propanoic acid hydrochloride was evaluated against resistant bacterial strains. The results demonstrated not only growth inhibition but also cell death within an exposure time of eight hours, particularly against Staphylococcus aureus and Escherichia coli.

Case Study 2: Inflammatory Response Modulation

Another study assessed the compound's impact on cytokine production in human peripheral blood mononuclear cells (PBMCs). The findings revealed a significant decrease in inflammatory markers, indicating its potential utility in treating inflammatory diseases.

Medicinal Chemistry Applications

The unique structure of 2-(1H-pyrazol-1-yl)propanoic acid hydrochloride allows it to serve as a building block in the synthesis of various pharmaceutical compounds. Its derivatives have been explored for their potential therapeutic effects, including:

- Cancer Treatment : Pyrazole derivatives have been investigated for their antitumor properties, with several compounds showing promising results in preclinical studies.

- Neuroprotective Effects : Some studies suggest that pyrazole-containing compounds may exhibit neuroprotective properties, potentially influencing pathways involved in neurodegenerative diseases.

Summary of Applications

The applications of 2-(1H-pyrazol-1-yl)propanoic acid hydrochloride can be summarized as follows:

| Application Area | Description |

|---|---|

| Antimicrobial Research | Effective against various bacterial strains, showing significant antibacterial activity. |

| Anti-inflammatory Research | Modulates inflammatory responses by inhibiting cytokine production. |

| Medicinal Chemistry | Serves as a precursor for synthesizing novel therapeutic agents. |

| Neuroprotection | Potential neuroprotective effects warrant further investigation. |

Mecanismo De Acción

The mechanism of action of 2-(1H-pyrazol-1-yl)propanoic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparación Con Compuestos Similares

Comparison with Structural Analogs

Structural and Physicochemical Properties

The following table summarizes key differences in molecular structure, weight, and storage conditions among related compounds:

Key Observations:

- Steric Effects : The 2-methyl variant (C₇H₁₀N₂O₂) has a branched structure, reducing steric hindrance and possibly improving reactivity in organic synthesis .

- Chiral Centers: The (2S)-2-amino derivative (C₅H₇ClN₃O₂) introduces chirality, making it valuable for asymmetric catalysis or drug design. Its high price ($1,380/g) reflects synthetic complexity .

- Benzimidazole Derivatives : Compounds like C₁₃H₁₇ClN₂O₂ exhibit larger aromatic systems, lowering aqueous solubility but improving thermal stability. The benzimidazole core is common in antiparasitic drugs .

Actividad Biológica

2-(1H-pyrazol-1-yl)propanoic acid hydrochloride, also known as (2S)-2-amino-3-(1H-pyrazol-1-yl)propanoic acid hydrochloride, is a compound that has garnered attention in medicinal chemistry due to its unique pyrazole structure and potential biological activities. This article explores its biological activity, synthesis methods, and relevant case studies, supported by diverse research findings.

Chemical Structure and Properties

The compound features a pyrazole ring attached to an amino acid backbone, which contributes to its distinctive chemical properties. The presence of the hydrochloride salt enhances its solubility and stability in biological systems.

The biological activity of 2-(1H-pyrazol-1-yl)propanoic acid hydrochloride primarily involves its interaction with various molecular targets. Research indicates that it may act as an enzyme inhibitor and has been studied for its effects on metabolic pathways related to obesity and liver diseases .

Pharmacological Profiles

Studies have shown that this compound exhibits potential in the following areas:

- Antimicrobial Activity : Preliminary investigations suggest that 2-(1H-pyrazol-1-yl)propanoic acid hydrochloride may possess antibacterial and antifungal properties. It has been evaluated against various pathogens, demonstrating significant inhibitory effects against Gram-positive and Gram-negative bacteria .

- Anti-inflammatory Effects : The compound has been explored for its anti-inflammatory potential, particularly in conditions linked to metabolic disorders. Its ability to modulate inflammatory pathways could be beneficial in treating obesity-related complications .

- Neuroprotective Effects : Emerging studies indicate that compounds with a pyrazole moiety can exhibit neuroprotective effects, potentially making 2-(1H-pyrazol-1-yl)propanoic acid hydrochloride a candidate for neurological disorders .

Synthesis Methods

The synthesis of 2-(1H-pyrazol-1-yl)propanoic acid hydrochloride typically involves several methods, including:

- Direct Amination : Reaction of pyrazole derivatives with propanoic acid derivatives under acidic conditions.

- Hydrochloride Formation : The synthesis often concludes with the formation of the hydrochloride salt to improve solubility and stability.

These methods vary in complexity and yield, reflecting different approaches in synthetic organic chemistry.

Study 1: Antimicrobial Activity

A study evaluated the antimicrobial effects of 2-(1H-pyrazol-1-yl)propanoic acid hydrochloride against several bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined, showing effective inhibition against Staphylococcus aureus and Escherichia coli with MIC values ranging from 0.0039 to 0.025 mg/mL .

Study 2: Anti-inflammatory Effects

Research conducted on animal models demonstrated that the administration of this compound led to a significant reduction in inflammatory markers associated with obesity-induced inflammation. Histological examinations indicated decreased lipid accumulation in liver tissues post-treatment, suggesting a protective role against fatty liver disease .

Comparative Analysis

To further understand the uniqueness of 2-(1H-pyrazol-1-yl)propanoic acid hydrochloride, a comparative analysis with structurally similar compounds is presented below:

| Compound Name | Structure | Unique Features |

|---|---|---|

| 5-Amino-1H-pyrazole | Structure | Lacks propanoic acid side chain; studied for biochemistry |

| 3-Pyrazolylalanine | Structure | Contains an alanine backbone; effects on protein synthesis |

| Pyrazole-based Antioxidants | Structure | Known for antioxidant properties but different activities |

This table highlights how the specific combination of an amino acid structure and a pyrazole ring gives 2-(1H-pyrazol-1-yl)propanoic acid hydrochloride unique pharmacological potential compared to other similar compounds.

Q & A

Q. What strategies ensure reproducibility in scaled-up syntheses for preclinical studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.